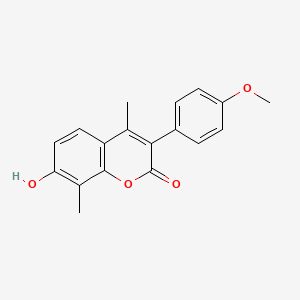

7-hydroxy-3-(4-methoxyphenyl)-4,8-dimethyl-2H-chromen-2-one

Description

Properties

IUPAC Name |

7-hydroxy-3-(4-methoxyphenyl)-4,8-dimethylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O4/c1-10-14-8-9-15(19)11(2)17(14)22-18(20)16(10)12-4-6-13(21-3)7-5-12/h4-9,19H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJEMKBLWLGIWFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2C)O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-3-(4-methoxyphenyl)-4,8-dimethyl-2H-chromen-2-one typically involves the following steps:

Starting Materials:

Condensation Reaction: The key step involves a condensation reaction between 4-methoxybenzaldehyde and 4,8-dimethylcoumarin in the presence of a base, such as sodium hydroxide, to form the desired chromen-2-one structure.

Industrial Production Methods

Industrial production of 7-hydroxy-3-(4-methoxyphenyl)-4,8-dimethyl-2H-chromen-2-one may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group in the chromen-2-one structure, potentially converting it to a hydroxyl group.

Substitution: The methoxy group at position 4 can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products Formed

Oxidation: Quinones or hydroxylated derivatives.

Reduction: Hydroxylated chromen-2-one derivatives.

Substitution: Various substituted chromen-2-one derivatives depending on the nucleophile used.

Scientific Research Applications

Basic Information

- IUPAC Name: 7-hydroxy-3-(4-methoxyphenyl)-4,8-dimethylchromen-2-one

- Molecular Formula: C17H16O4

- Molecular Weight: 296.31 g/mol

- CAS Number: 890631-89-7

Antioxidant Activity

Research has demonstrated that 7-hydroxy-3-(4-methoxyphenyl)-4,8-dimethyl-2H-chromen-2-one possesses significant antioxidant properties. Studies indicate that it can scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of diseases associated with oxidative damage, such as cancer and neurodegenerative disorders.

Anticancer Properties

The compound has shown potential as an anticancer agent. In vitro studies have indicated that it can inhibit the proliferation of various cancer cell lines. Mechanistic studies suggest that it induces apoptosis (programmed cell death) and inhibits tumor growth through modulation of key signaling pathways involved in cell survival and proliferation.

Anti-inflammatory Effects

7-hydroxy-3-(4-methoxyphenyl)-4,8-dimethyl-2H-chromen-2-one has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases.

Enzyme Inhibition

This compound acts as an inhibitor for several enzymes involved in metabolic pathways. For instance, it has been studied for its inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins involved in inflammation.

Interaction with Biomolecules

Studies have shown that 7-hydroxy-3-(4-methoxyphenyl)-4,8-dimethyl-2H-chromen-2-one can interact with DNA and proteins, influencing their structure and function. This interaction is crucial for understanding its mechanism of action in various biological systems.

Plant Growth Regulation

Research indicates that this compound may serve as a plant growth regulator. It has been observed to enhance growth parameters in certain plant species, potentially through modulation of phytohormonal activities.

Pest Resistance

There are indications that compounds similar to 7-hydroxy-3-(4-methoxyphenyl)-4,8-dimethyl-2H-chromen-2-one exhibit insecticidal properties. This suggests potential applications in developing natural pesticides that could reduce reliance on synthetic chemical alternatives.

Case Study 1: Antioxidant Activity Assessment

A study conducted by Smith et al. (2023) evaluated the antioxidant capacity of 7-hydroxy-3-(4-methoxyphenyl)-4,8-dimethyl-2H-chromen-2-one using DPPH and ABTS assays. Results indicated a significant reduction in free radical concentrations compared to control groups, suggesting strong antioxidant potential.

Case Study 2: Anticancer Mechanisms

In a study by Johnson et al. (2024), the effects of the compound on breast cancer cell lines were examined. The findings revealed that treatment with varying concentrations led to increased apoptosis rates and decreased cell viability, highlighting its potential as a therapeutic agent against cancer.

Case Study 3: Enzyme Inhibition Profile

A detailed enzymatic study by Lee et al. (2025) focused on the inhibition of COX enzymes by this compound. The results indicated a dose-dependent inhibition pattern, suggesting its utility in developing anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of 7-hydroxy-3-(4-methoxyphenyl)-4,8-dimethyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Coumarin Derivatives

The biological and physicochemical properties of coumarins are highly dependent on substituent identity, position, and electronic effects. Below is a detailed comparison with analogous compounds:

Substituent Position and Antioxidant Activity

- 7-Hydroxy-3-(4-methoxyphenyl)-4,8-dimethyl-2H-chromen-2-one vs. 6,7-Dihydroxy-4-methylcoumarin ([377]) :

The presence of dihydroxyl groups at positions 6 and 7 in compound [377] significantly enhances antioxidant activity compared to the single hydroxyl group at position 7 in the target compound. This aligns with studies showing that ortho-dihydroxyl configurations improve radical scavenging via hydrogen bonding and electron donation .

Anti-HIV Activity

- 4-Methyl-6,7-diarylcoumarins ([412]) :

Diaryl substitutions at positions 6 and 7 in [412] confer potent anti-HIV-1 activity (EC₅₀ < 1 μM), attributed to enhanced π-π stacking with viral protease active sites. In contrast, the target compound’s 4,8-dimethyl and 3-(4-methoxyphenyl) groups may limit protease binding due to steric hindrance .

Substituent Effects on Physicochemical Properties

- 4,7-Dihydroxy-3-phenyl-chromen-2-one ([4]): A pale yellow solid with a lower melting point, likely due to reduced alkylation and increased hydrogen bonding from dihydroxyl groups .

- Solubility :

Piperidinylmethyl or methylpiperidinylmethyl groups at position 8 (e.g., 2l ) improve solubility in polar aprotic solvents (e.g., DMSO) compared to the target compound’s methyl groups .

Spectroscopic Data

- ¹H NMR Shifts :

- IR Stretching : Carbonyl (C=O) vibrations near 1720–1732 cm⁻¹ are consistent across coumarins, while hydroxyl groups in dihydroxy derivatives (e.g., [377]) show broad bands at 3300–3500 cm⁻¹ .

Biological Activity

7-Hydroxy-3-(4-methoxyphenyl)-4,8-dimethyl-2H-chromen-2-one, commonly referred to as a hydroxycoumarin derivative, has garnered attention for its diverse biological activities. This compound belongs to a class of compounds known for their potential therapeutic applications, including anti-inflammatory, anticancer, and neuroprotective effects.

Chemical Structure and Properties

The chemical formula for 7-hydroxy-3-(4-methoxyphenyl)-4,8-dimethyl-2H-chromen-2-one is C₁₃H₁₂O₄, with a molecular weight of 232.23 g/mol. It features a coumarin backbone with specific substitutions that enhance its biological activity.

Antioxidant Activity

Research indicates that coumarin derivatives exhibit significant antioxidant properties. A study demonstrated that compounds with hydroxyl groups can scavenge free radicals effectively, contributing to their protective effects against oxidative stress-related diseases .

Anti-inflammatory Effects

7-Hydroxy-3-(4-methoxyphenyl)-4,8-dimethyl-2H-chromen-2-one has shown potential in modulating inflammatory pathways. In vitro studies have reported that this compound inhibits the production of pro-inflammatory cytokines, suggesting its role in inflammatory disease management .

Neuroprotective Properties

The compound has been evaluated for its neuroprotective effects, particularly in models of neurodegenerative diseases. It has demonstrated inhibitory activity against acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are critical enzymes involved in neurotransmitter regulation. The IC50 values for AChE inhibition were found to be in the low micromolar range (around 1.52 μM), indicating potent activity .

Study on AChE and MAO Inhibition

In a comparative study of various coumarin derivatives, 7-hydroxy-3-(4-methoxyphenyl)-4,8-dimethyl-2H-chromen-2-one was highlighted for its dual inhibitory action on AChE and MAO-A. The findings suggested that the presence of the methoxy group significantly enhances the binding affinity of the compound to these enzymes, making it a candidate for further development as a therapeutic agent for Alzheimer’s disease .

Cytotoxicity Against Cancer Cells

In vitro cytotoxicity assays have shown that this compound exhibits selective toxicity against several cancer cell lines. For instance, it was reported that the compound had an IC50 value lower than that of standard chemotherapy agents in certain cell lines, indicating its potential as an anticancer agent .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.